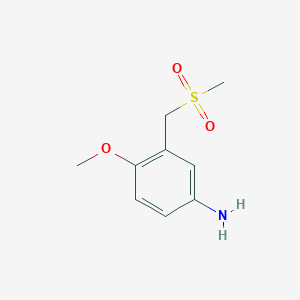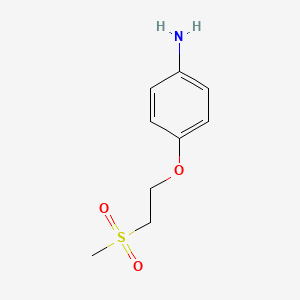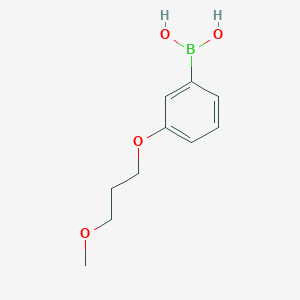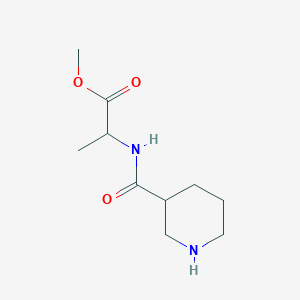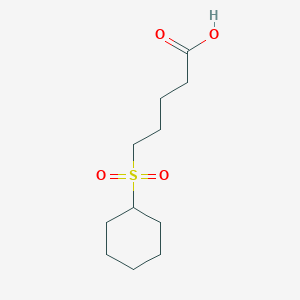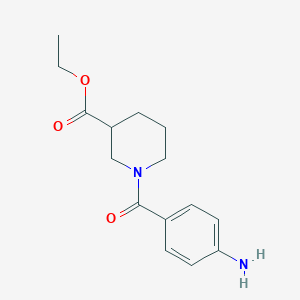
5,6,7,8-四氢-2,7-萘啶-1-胺
描述
5,6,7,8-Tetrahydro-2,7-naphthyridin-1-amine is a chemical compound with the molecular formula C10H13N . It is a derivative of naphthyridine, a class of compounds that have been well explored by the scientific community due to their wide range of biological applications .
Synthesis Analysis
The synthesis of 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-amine and its derivatives often involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis
The molecular structure of 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-amine consists of a naphthyridine core, which is the fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms .科学研究应用
反应性和衍生物合成
5,6,7,8-四氢-2,7-萘啶衍生物的反应性一直是研究的重点。Sirakanyan 等人 (2014) 研究了 4-氰基-1,3-二氯-7-甲基-5,6,7,8-四氢-2,7-萘啶与亲核试剂的反应性,导致形成单氨基和二氨基取代衍生物。这项研究突出了化合物中两个氯原子的不同反应性在不同条件下的不同反应性,包括意外重排形成 3,4-二氢-2,7-萘啶的 1-氧代衍生物 (Sirakanyan 等,2014).
新型杂环体系的合成
Sirakanyan 等人 (2013) 开发了合成新型取代 7,8,9,10-四氢[1,2,4]三唑并[3,4-a][2,7]萘啶及其衍生物的方法。此过程涉及在胺中加热以在三唑片段处实现 Dimroth 重排 (Sirakanyan 等,2013).
αVβ3 整合素拮抗剂的制备
Hartner 等人 (2004) 描述了利用 5,6,7,8-四氢-1,8-萘啶合成 αVβ3 拮抗剂的关键中间体。该过程涉及有效的双重 Sonogashira 反应和 Chichibabin 环化 (Hartner 等,2004).
通过叠氮化物/四唑平衡合成新型杂环体系
2014 年,Sirakanyan 等人合成了 7-烷基-1-叠氮基-3-氯-4-氰基-5,6,7,8-四氢-2,7-萘啶。他们的研究强调了叠氮化物/四唑平衡以及随后形成的新型杂环体系 (Sirakanyan 等,2014).
构象受限类似物的合成改进
Dow 和 Schneider (2001) 报告了一种 5,6,7,8-四氢-1,7-萘啶(2-(3-吡啶基)乙胺的构象受限类似物)的改进合成方法。这种合成方法比以前的方法有了显着改进 (Dow & Schneider, 2001).
抗结核活性文库合成
2008 年,Zhou 等人利用 5,6,7,8-四氢-1,6-萘啶支架的化学进行文库合成。这导致发现了三种具有抗结核活性的先导化合物 (Zhou 等,2008).
多组分合成和片段化
Fayol 和 Zhu (2005) 进行了涉及 α-(异氰基)乙酰胺、均烯基胺和醛的多组分合成。此过程产生了环氧-四氢萘啶及其衍生物,展示了通过片段化实现的结构多样性 (Fayol & Zhu, 2005).
作用机制
Target of Action
Naphthyridines, a class of compounds to which this molecule belongs, have been found to exhibit a wide range of biological activities, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities . The specific targets would depend on the functional groups attached to the naphthyridine core .
Mode of Action
The mode of action of naphthyridines generally involves interaction with cellular targets leading to changes in cellular processes . The specific mode of action would be determined by the nature of the functional groups attached to the naphthyridine core .
Biochemical Pathways
Given the wide range of biological activities exhibited by naphthyridines, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
The pharmacokinetic properties of a compound are influenced by its chemical structure and the presence of functional groups .
Result of Action
Naphthyridines have been found to exhibit a variety of biological activities, suggesting that they can induce a range of molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of a compound .
生化分析
Biochemical Properties
5,6,7,8-Tetrahydro-2,7-naphthyridin-1-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to act as a ligand, coordinating with metal ions such as palladium (II) to form complexes . These interactions can influence the activity of enzymes and proteins, potentially leading to inhibition or activation of biochemical pathways. For instance, 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-amine has been shown to interact with nucleophilic and electrophilic reagents, affecting the reactivity of these biomolecules .
Cellular Effects
The effects of 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-amine on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that it may have anticancer properties, affecting cancer cell lines by altering their proliferation and survival . Additionally, 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-amine can modulate cell signaling pathways, leading to changes in gene expression that impact cellular functions such as apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, forming complexes that alter their activity. For example, it has been observed to coordinate with palladium (II) ions, forming stable complexes that can inhibit or activate enzymatic reactions . Additionally, 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-amine can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in critical cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-amine can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-amine is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular functions, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-amine vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anticancer activity and modulation of cellular processes . At higher doses, toxic or adverse effects can occur, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-amine exerts its optimal biological activity without causing significant toxicity .
Metabolic Pathways
5,6,7,8-Tetrahydro-2,7-naphthyridin-1-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can affect metabolic flux and metabolite levels, influencing the overall metabolic state of cells . Enzymes such as cytochrome P450 may play a role in the metabolism of 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-amine, leading to the formation of metabolites that can have distinct biological activities .
Transport and Distribution
The transport and distribution of 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-amine within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-amine can accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-amine is essential for its function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-amine can affect its activity, as it may interact with different biomolecules depending on its subcellular distribution .
属性
IUPAC Name |
5,6,7,8-tetrahydro-2,7-naphthyridin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c9-8-7-5-10-3-1-6(7)2-4-11-8/h2,4,10H,1,3,5H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLGPUHMHFJSJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1795501-20-0 | |
| Record name | 5,6,7,8-tetrahydro-2,7-naphthyridin-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


